
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide, also known as DCF, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. This compound has been found to possess a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mécanisme D'action
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase. This leads to a decrease in the production of inflammatory cytokines and nitric oxide, respectively. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the replication of viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to decrease the production of nitric oxide, which plays a role in inflammation and cancer progression. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, this compound has been extensively studied, and its biological activities are well characterized. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, this compound can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide. One area of research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound in various diseases. Future research could also focus on identifying the molecular targets of this compound and elucidating its mechanism of action in more detail. Finally, studies could be conducted to investigate the potential synergistic effects of this compound with other drugs or compounds.
Méthodes De Synthèse
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide can be synthesized by reacting 3,4-dichloro-2-nitroaniline with ethyl alcohol in the presence of sodium ethoxide to form 3,4-dichloro-2-ethoxyaniline. The resulting compound is then reacted with 2-furylmethylchloride and sodium hydrosulfite to form this compound.
Applications De Recherche Scientifique
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. This compound has also been shown to possess anticancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been found to possess antiviral properties by inhibiting the replication of viruses such as herpes simplex virus and human immunodeficiency virus.
Propriétés
Formule moléculaire |
C13H13Cl2NO4S |
|---|---|
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
3,4-dichloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13Cl2NO4S/c1-2-19-13-11(6-5-10(14)12(13)15)21(17,18)16-8-9-4-3-7-20-9/h3-7,16H,2,8H2,1H3 |
Clé InChI |
JISAQCAYCWWUJJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
SMILES canonique |
CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


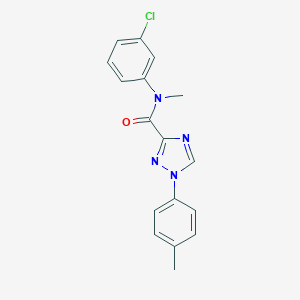

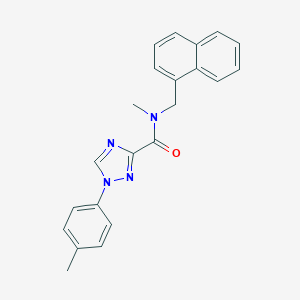
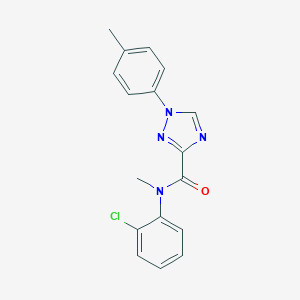
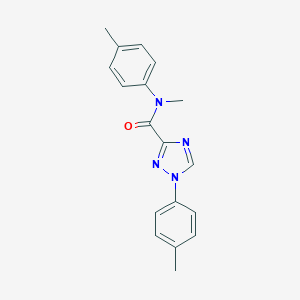
![4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)


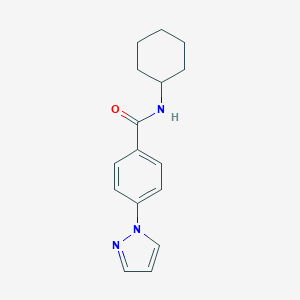

![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)
![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
